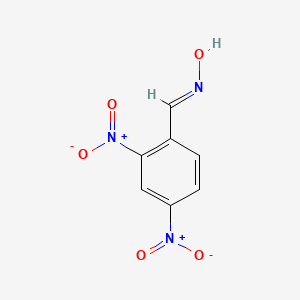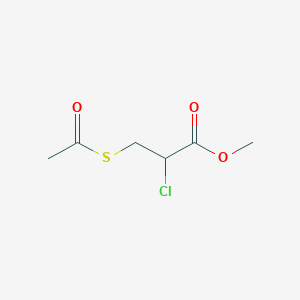
1-(2-Azidoethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)pyrrolidine is a chemical compound with the molecular formula C₆H₁₂N₄ It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an azidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of pyrrolidine with 2-bromoethyl azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can also undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(2-Azidoethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biophysical Research: Stable free radicals derived from pyrrolidines are used in magnetic resonance spectroscopy and imaging.
Biomedical Research: Pyrrolidine derivatives have been studied for their antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)pyrrolidine largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The pyrrolidine ring can also participate in various biochemical pathways, influencing the activity of enzymes and receptors.
Comparison with Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but without the azido group.
1-(2-Bromoethyl)pyrrolidine: A precursor in the synthesis of 1-(2-Azidoethyl)pyrrolidine.
Triazole Derivatives: Compounds formed from the cycloaddition reactions of this compound.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the azido group, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biomedical research.
Properties
IUPAC Name |
1-(2-azidoethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-9-8-3-6-10-4-1-2-5-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOCNXROZOGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506729 | |
| Record name | 1-(2-Azidoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330646-98-5 | |
| Record name | 1-(2-Azidoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



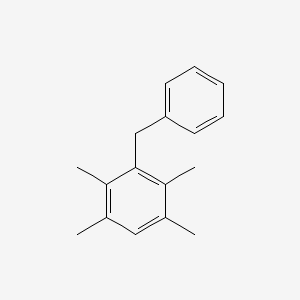

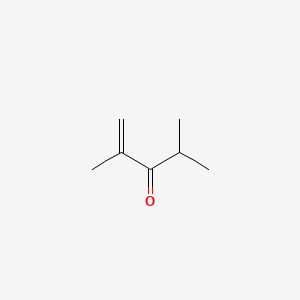
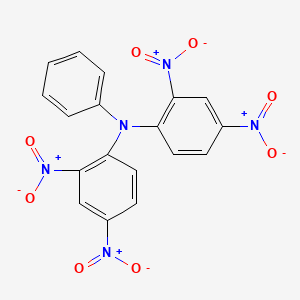

![Bicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B1655117.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)
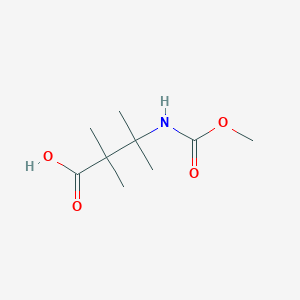
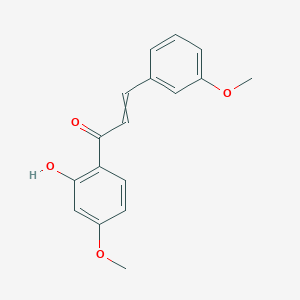
![N-[(3-Methyl-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B1655126.png)
